An In-depth Technical Guide to 2-Fluoro-5-iodo-4-methylbenzaldehyde: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 2-Fluoro-5-iodo-4-methylbenzaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-iodo-4-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern, featuring a reactive aldehyde, a fluorine atom, and an iodine atom, makes it a versatile building block for the synthesis of complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the iodine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse functional groups. The aldehyde group serves as a key precursor for the formation of various heterocycles and other functional moieties.
This technical guide provides a comprehensive overview of 2-Fluoro-5-iodo-4-methylbenzaldehyde, including its chemical properties, a plausible synthetic route, characterization data, potential applications in drug discovery, and essential safety information. Due to its status as a potentially novel or less-common chemical entity, direct experimental data is limited. Therefore, this guide leverages established chemical principles and data from structurally analogous compounds to provide a robust and scientifically grounded resource for researchers.
Chemical Properties and Structure
While a specific CAS number for 2-Fluoro-5-iodo-4-methylbenzaldehyde has not been definitively identified in major chemical databases, its structure and properties can be confidently predicted based on its constituent functional groups and the extensive knowledge of related compounds.
| Property | Predicted Value |
| Molecular Formula | C₈H₆FIO |
| Molecular Weight | 264.04 g/mol |
| IUPAC Name | 2-Fluoro-5-iodo-4-methylbenzaldehyde |
| Canonical SMILES | CC1=C(C=C(C=O)C=C1F)I |
| InChI Key | (Predicted) |
| Physical State | Likely a solid at room temperature |
The logical relationship between the starting material and the final product in the proposed synthesis is illustrated below.
Synthesis and Mechanism
A plausible and efficient synthesis of 2-Fluoro-5-iodo-4-methylbenzaldehyde can be devised based on the electrophilic halogenation of a suitable precursor. A patent for the preparation of the analogous 2-fluoro-5-bromobenzaldehyde describes the bromination of o-fluorobenzaldehyde in the presence of a Lewis acid catalyst.[1] A similar strategy can be employed for the iodination of 2-fluoro-4-methylbenzaldehyde.
Proposed Synthetic Protocol
This protocol is based on established methods for the iodination of activated aromatic rings.
Materials:
-
2-Fluoro-4-methylbenzaldehyde (Starting Material)
-
N-Iodosuccinimide (NIS) or Iodine (I₂) and an oxidizing agent (e.g., periodic acid, HIO₃)
-
Sulfuric acid (H₂SO₄) or another suitable acid catalyst
-
Dichloromethane (DCM) or Acetic Acid (Solvent)
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Saturated sodium thiosulfate solution
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Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (Eluent)
Experimental Workflow:
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-4-methylbenzaldehyde (1 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.
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Iodination: Add N-Iodosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 2-Fluoro-5-iodo-4-methylbenzaldehyde.
Causality Behind Experimental Choices:
-
Choice of Iodinating Agent: NIS is a mild and effective electrophilic iodinating agent. The combination of I₂ and an oxidizing agent can also be used to generate an electrophilic iodine species in situ.
-
Acid Catalyst: The acid catalyst protonates the iodinating agent, increasing its electrophilicity and accelerating the rate of electrophilic aromatic substitution.
-
Solvent: Dichloromethane is a common, inert solvent for electrophilic halogenations.
-
Work-up Procedure: The sodium thiosulfate quench removes any unreacted iodine. The sodium bicarbonate wash neutralizes the acid catalyst, and the brine wash removes any remaining aqueous impurities.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar compounds.[2][3][4][5]
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~10.2 | s | - | Aldehyde proton (-CHO) |
| ~7.9 | d | ~7-8 | Aromatic proton (ortho to -CHO) |
| ~7.2 | d | ~9-10 (JH-F) | Aromatic proton (ortho to -F) |
| ~2.4 | s | - | Methyl protons (-CH₃) |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~190 | Carbonyl carbon (C=O) |
| ~162 (d, JC-F ≈ 250 Hz) | Aromatic carbon attached to -F |
| ~145 | Aromatic carbon attached to -CH₃ |
| ~138 | Aromatic carbon attached to -CHO |
| ~135 | Aromatic carbon (ortho to -CHO) |
| ~118 (d, JC-F ≈ 20 Hz) | Aromatic carbon (ortho to -F) |
| ~90 | Aromatic carbon attached to -I |
| ~20 | Methyl carbon (-CH₃) |
IR (KBr Pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3100 | Aromatic C-H stretch |
| ~2850, ~2750 | Aldehyde C-H stretch |
| ~1700 | Carbonyl (C=O) stretch |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1250 | C-F stretch |
Mass Spectrometry (EI):
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 264. Key fragmentation patterns would likely involve the loss of the aldehyde proton (M-1), the formyl group (M-29), and the iodine atom (M-127).
Applications in Research and Drug Development
Halogenated benzaldehydes are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[6][7] The unique substitution pattern of 2-Fluoro-5-iodo-4-methylbenzaldehyde makes it a promising scaffold for several applications:
-
Kinase Inhibitors: The fluorinated aromatic ring can enhance binding affinity to the ATP-binding pockets of kinases, a key target class in oncology.[8]
-
Antimicrobial Agents: The aldehyde and iodo functionalities can be elaborated to introduce pharmacophores known to possess antibacterial or antifungal activity.[8]
-
Cross-Coupling Reactions: The C-I bond is highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse substituents, facilitating the rapid generation of compound libraries for high-throughput screening.
-
Heterocycle Synthesis: The aldehyde group can participate in condensation reactions to form a wide variety of heterocyclic systems, which are prevalent in many approved drugs.
A Note on a Commercially Available Isomer: 2-Fluoro-4-iodo-3-methylbenzaldehyde
For researchers seeking a readily available starting material with a similar substitution pattern, 2-Fluoro-4-iodo-3-methylbenzaldehyde (CAS Number: 2386329-16-2) is a viable alternative. This compound is offered by several chemical suppliers.[9] Its synthesis often involves directed ortho-metalation strategies.[10]
Safety and Handling
While a specific safety data sheet (SDS) for 2-Fluoro-5-iodo-4-methylbenzaldehyde is not available, the following precautions should be taken based on the known hazards of similar compounds like 2-fluoro-5-iodobenzaldehyde and other halogenated aromatic aldehydes.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
2-Fluoro-5-iodo-4-methylbenzaldehyde represents a promising and versatile building block for synthetic and medicinal chemistry. While it appears to be a less-common compound, this guide provides a scientifically sound framework for its synthesis, characterization, and potential applications. By leveraging established chemical principles and data from analogous structures, researchers can confidently approach the use of this and similar molecules in their drug discovery and development endeavors.
References
-
Supporting Information. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-methylbenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Synthesis of “F-Labelled 2-Fluoro- 1,4-quinones Using Acetylhypofluorite. (n.d.). Retrieved from [Link]
-
Stenutz. (n.d.). 2-fluoro-4-methylbenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
-
University of Bath. (n.d.). The synthesis of fluorinated natural products. Retrieved from [Link]
-
MDPI. (2026, February 6). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Retrieved from [Link]
Sources
- 1. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
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- 7. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde [mdpi.com]
- 8. 5-Fluoro-2-hydroxy-4-methylbenzaldehyde (1417996-98-5) for sale [vulcanchem.com]
- 9. 2-Fluoro-4-iodo-3-methylbenzaldehyde 95% | CAS: 2386329-16-2 | AChemBlock [achemblock.com]
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